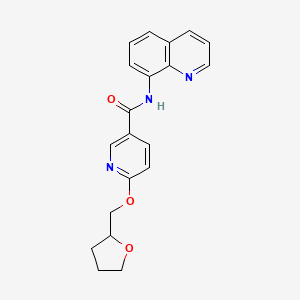
N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide" is a derivative of nicotinamide, which is a form of vitamin B3 and an essential nutrient for mammals. Nicotinamide and its derivatives have been extensively studied due to their biological significance and potential therapeutic applications. The compound is structurally related to other nicotinamide derivatives that have been investigated for various biological activities, including antineoplastic activities and herbicidal properties .
Synthesis Analysis
The synthesis of nicotinamide derivatives typically involves the introduction of substituents at specific positions on the nicotinamide ring. For instance, the synthesis of 6-substituted nicotinamides has been described, where various groups such as methoxy, anilino, and benzylthio have been added to the nicotinamide structure . Similarly, the synthesis of N-(arylmethoxy)-2-chloronicotinamides has been reported, which involves the attachment of an arylmethoxy group to the nicotinic acid moiety . Although the exact synthesis of "this compound" is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, involving the coupling of the quinolin-8-yl moiety and the tetrahydrofuran-2-ylmethoxy group to the nicotinamide core.
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives is crucial for their biological activity. The presence of different substituents can significantly influence the compound's interaction with biological targets. For example, the crystal structure of nicotinamide and isonicotinamide with various nitrogen-containing aromatic dicarboxylic acids has been studied, revealing the formation of different supramolecular synthons and hydrates that stabilize the multicomponent crystals . These structural insights are valuable for understanding the potential interactions of "this compound" with its biological targets.
Chemical Reactions Analysis
Nicotinamide derivatives can undergo various chemical reactions depending on their substituents. The provided papers do not detail specific reactions for the compound , but they do mention the biological utilization of related compounds. For example, nicotinamide methochloride is formed in the mammalian body after administration of nicotinic acid or nicotinamide . This suggests that "this compound" could also undergo metabolic transformations, potentially leading to active metabolites or by-products.
Physical and Chemical Properties Analysis
The physical and chemical properties of nicotinamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. While the specific properties of "this compound" are not provided, related compounds have been shown to possess biological activity. For instance, some N-(arylmethoxy)-2-chloronicotinamides exhibit excellent herbicidal activity, and their structure-activity relationships have been studied for the development of new herbicides . These findings suggest that the physical and chemical properties of the compound could be tailored for specific biological applications.
Aplicaciones Científicas De Investigación
Alzheimer’s Disease Treatment
N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide derivatives have been investigated for their potential in treating Alzheimer's disease. A study highlighted the synthesis and biological assessment of cyclopentaquinoline derivatives, including a compound similar to this compound. This compound showed inhibitory potencies against key enzymes related to Alzheimer's, non-hepatotoxicity, ability to inhibit amyloid-beta aggregation, and mixed-type cholinesterase inhibition, demonstrating its potential as a multifunctional agent in Alzheimer's treatment (Czarnecka et al., 2019).
Nicotinamide N-Methyltransferase Inhibition
The inhibition of Nicotinamide N-Methyltransferase (NNMT) has been a focus area in research involving this compound. Studies involving NNMT, a fundamental enzyme in metabolic pathways, identified small molecule inhibitors with a wide range of activities. Quinolinium derivatives emerged as promising scaffolds for NNMT inhibition, which is significant for the treatment of several metabolic and chronic diseases characterized by abnormal NNMT activity (Neelakantan et al., 2017).
Stroke Treatment
Recent advancements in stroke treatment research have featured compounds related to this compound. Tetramethylpyrazine nitrones and quinolylnitrones, structurally related to this compound, have shown promise in cerebral ischemia therapy due to their ability to scavenge different types of free radical species and demonstrate strong neuroprotection, along with reduced infarct size (Marco-Contelles, 2020).
Fluorescent Sensing Applications
This compound and its derivatives have applications in the development of fluorescent sensors. A study showed the synthesis of a sensor based on 8-aminoquinoline and 8-hydroxyquinoline platforms, displaying high selectivity and sensitive fluorescence enhancement, which can be critical in biochemical sensing and imaging (Zhou et al., 2012).
Cancer Treatment
Compounds related to this compound have been studied for their antineoplastic activities. For example, certain nicotinamide derivatives showed moderate activity against specific types of leukemia, indicating potential applications in cancer treatment (Ross, 1967).
Propiedades
IUPAC Name |
6-(oxolan-2-ylmethoxy)-N-quinolin-8-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(23-17-7-1-4-14-5-2-10-21-19(14)17)15-8-9-18(22-12-15)26-13-16-6-3-11-25-16/h1-2,4-5,7-10,12,16H,3,6,11,13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQYLNFHGKOHPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[1-(3,5-Dichlorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B3008068.png)
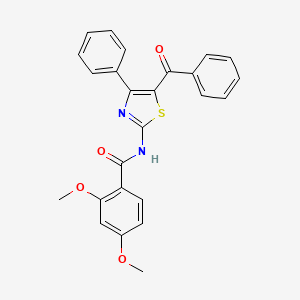
![2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3008071.png)
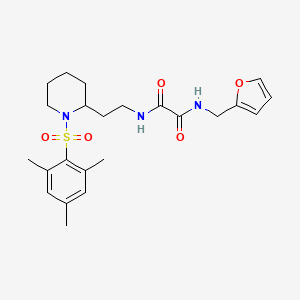
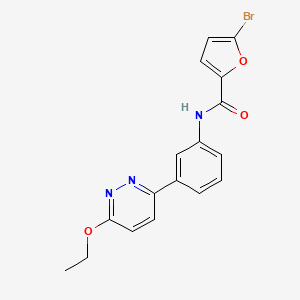
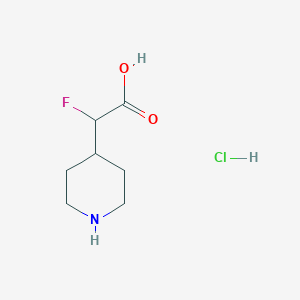
![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3008077.png)
![1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3008078.png)
![{[(4-Chlorobutan-2-yl)oxy]methyl}benzene](/img/structure/B3008079.png)
![3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid](/img/structure/B3008081.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B3008082.png)


![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)